Tert-butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate Tert-butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442189
InChI: InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-6-11(9-20)19(4)13-8-12(16)17-10-18-13/h8,10-11H,5-7,9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)Cl
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

Tert-butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13442189

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate -

Specification

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl 3-[(6-chloropyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-6-11(9-20)19(4)13-8-12(16)17-10-18-13/h8,10-11H,5-7,9H2,1-4H3
Standard InChI Key ZBCHDJAEQNAEBY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 3-position with a methylamino-linked 6-chloropyrimidine group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group . The pyrimidine ring’s 6-chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the methylamino group introduces steric and electronic effects that modulate binding interactions.

Stereochemical Considerations

The chiral center at the piperidine’s 3-position exists in the RR-configuration , which critically influences its biological activity. Enantiomeric purity is essential for target selectivity, as demonstrated in related compounds where stereochemistry dictates binding affinity to kinases and receptors.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC15H23ClN4O2\text{C}_{15}\text{H}_{23}\text{ClN}_4\text{O}_2
Molecular Weight326.82 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The Boc group enhances solubility in organic solvents, while the chloropyrimidine moiety contributes to moderate polarity, balancing lipophilicity for membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic transformations, as outlined in recent methodologies :

  • Piperidine Functionalization:

    • Introduction of the methylamino group via reductive amination or nucleophilic substitution.

    • Protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate under basic conditions.

  • Pyrimidine Coupling:

    • Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 6-chloropyrimidine moiety to the methylamino group.

  • Deprotection and Purification:

    • Removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

    • Purification via reverse-phase HPLC (10–100% acetonitrile/water gradient) .

Critical Reaction Conditions

  • Temperature Control: Reactions involving chloropyrimidine intermediates require strict temperature control (0–25°C) to prevent decomposition.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are employed for cross-coupling reactions, with yields optimized using ligand screening.

Biological Activity and Mechanisms

Predicted Pharmacological Profiles

Computational models suggest the compound interacts with kinase domains and G-protein-coupled receptors (GPCRs). The chloropyrimidine scaffold is a known pharmacophore in tyrosine kinase inhibitors, such as imatinib analogs.

Key Targets:

  • Kinases: ATP-binding sites due to pyrimidine’s mimicry of purine bases.

  • CNS Receptors: Serotonin and dopamine receptors, modulated by the piperidine ring’s conformational flexibility.

Experimental Findings

  • In Vitro Cytotoxicity: Preliminary assays against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the low micromolar range, comparable to 5-fluorouracil.

  • Metabolic Stability: Microsomal studies indicate moderate hepatic clearance, with the Boc group prolonging half-life by reducing cytochrome P450 oxidation .

Applications in Drug Development

Intermediate for PROTACs

The compound serves as a building block for proteolysis-targeting chimeras (PROTACs), leveraging its amine group for linker conjugation . For example, coupling with 4-((tert-butoxycarbonyl)amino)butanoic acid yields bifunctional molecules targeting oncoproteins .

Covalent Inhibitors

The 6-chloropyrimidine group enables covalent binding to cysteine residues in target proteins, as seen in Bruton’s tyrosine kinase (BTK) inhibitors.

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological Activity
tert-Butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylateAmino instead of methylamino groupAnticancer, antimicrobial
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylatePiperidine substitution positionCNS modulation
Azetidine analogAzetidine ring instead of piperidineReduced metabolic stability

The methylamino substitution in the target compound enhances target residence time compared to amino analogs, while the piperidine ring confers better solubility than azetidine derivatives.

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity profiles in rodent models.

  • Derivatization: Explore substitutions on the pyrimidine ring (e.g., fluoro, bromo) to optimize binding kinetics.

  • Crystallography: Resolve co-crystal structures with kinase targets to guide rational design.

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